sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate
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Overview
Description
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate is a chemical compound with the molecular formula C5H7N3O2Na It is a sodium salt derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate typically involves the reaction of 1-methyl-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the triazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Water or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased yield. The process involves:
Reactants: 1-methyl-1H-1,2,4-triazole, chloroacetic acid, sodium hydroxide
Catalyst: None required
Purification: Crystallization or recrystallization from water or ethanol
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interfere with cellular pathways, affecting processes such as cell division and apoptosis.
Comparison with Similar Compounds
Sodium 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetate can be compared with other triazole derivatives, such as:
1,2,3-Triazole: Another isomer of triazole with different chemical properties and biological activities.
Fluconazole: A triazole-based antifungal drug with a different substitution pattern on the triazole ring.
Itraconazole: Another antifungal agent with a triazole ring, used to treat various fungal infections.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its applications in diverse fields make it a compound of significant interest for further research and development.
Properties
CAS No. |
2408970-44-3 |
---|---|
Molecular Formula |
C5H6N3NaO2 |
Molecular Weight |
163.1 |
Purity |
95 |
Origin of Product |
United States |
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